N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 3-methoxyphenyl group attached to the nitrogen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazolo[3,4-d]pyrimidines involves a three-component reaction under microwave irradiation. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . The reaction is performed in a one-pot manner under controlled microwave irradiation, which offers advantages such as short reaction time, pot- and step-economy, and convenient product isolation.
Industrial Production Methods
Industrial production methods for N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines with different functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidines and related heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share the same core structure but differ in the substituents attached to the nitrogen and carbon atoms.
Thieno[3,2-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine core.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core instead of a pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-methoxyphenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPQWTVNWSZXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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